molecular formula C10H10BrN3O B1467469 [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250633-80-7

[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467469
CAS No.: 1250633-80-7
M. Wt: 268.11 g/mol
InChI Key: WAWBFAWNBYQKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: Not specified in search results

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWBFAWNBYQKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and potential therapeutic applications.

Structure

The compound features a triazole ring attached to a bromo-substituted phenyl group , which contributes to its unique chemical reactivity and biological interactions. The presence of the hydroxymethyl group enhances its solubility and potential for hydrogen bonding with biological targets.

Molecular Formula

  • Molecular Formula : C10H11BrN4O
  • Molecular Weight : 269.12 g/mol
PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
DensityNot available

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves interference with cell wall synthesis or metabolic pathways critical for microbial survival.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of triazole derivatives. The compound [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For example, similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, leading to increased sensitivity of cancer cells to chemotherapy agents.

The biological activity of [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be attributed to its ability to:

  • Interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions.
  • Modulate signaling pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of triazole derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced efficacy compared to their chlorine or iodine counterparts, suggesting that [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may possess similar properties.

Study 2: Cancer Cell Inhibition

In another investigation focused on anticancer properties, a related triazole compound demonstrated significant inhibition of cancer cell lines with EC50 values in the nanomolar range. This suggests that [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol could be further explored as a lead compound for developing new anticancer therapies.

Future Directions

Given its promising biological activities, further research is warranted to:

  • Explore structure-activity relationships (SAR) to optimize the compound's efficacy.
  • Conduct in vivo studies to assess pharmacokinetics and toxicity profiles.
  • Investigate potential applications in other therapeutic areas such as antifungal and anti-inflammatory treatments.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Pyrazole analogs (e.g., ) exhibit reduced planarity versus triazoles, altering binding interactions in biological targets.
  • Functional Groups : Methoxy or trifluoromethyl groups improve solubility or metabolic stability, respectively .

Preparation Methods

Key Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient route to 1,2,3-triazoles is the CuAAC reaction, which involves the reaction of an organic azide with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring. For the target compound, the synthetic route involves:

  • Preparation of the appropriate aryl azide bearing the 4-bromo-3-methylphenyl substituent.
  • Preparation of a terminal alkyne bearing a hydroxymethyl group (e.g., propargyl alcohol).
  • Cu(I)-catalyzed cycloaddition to form the triazole ring linking the aryl and hydroxymethyl moieties.

This approach is supported by multiple literature sources demonstrating the synthesis of similar 1-(aryl)-1,2,3-triazol-4-yl methanol derivatives using CuAAC methodology under mild conditions with high yields.

Detailed Preparation Methods

Preparation of the Aryl Azide Intermediate

  • Starting from 4-bromo-3-methylaniline, diazotization is performed using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) to generate the corresponding aryl azide in situ at low temperature (0 °C) in an appropriate solvent.
  • This method avoids isolation of potentially explosive azides and allows direct use in the next step.

Preparation of the Terminal Alkyne

  • Propargyl alcohol is used as the terminal alkyne bearing the hydroxymethyl group.
  • Alternatively, terminal alkynes can be synthesized from aldehydes using Corey–Fuchs reaction to form dibromoolefins, followed by treatment with lithium diisopropylamide (LDA) to yield alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The aryl azide and propargyl alcohol are reacted in the presence of a catalytic amount of CuSO4 and sodium ascorbate as a reducing agent to generate Cu(I) in situ.
  • The reaction is typically carried out at 0 °C to room temperature for 2–24 hours.
  • The product is the 1,4-disubstituted 1,2,3-triazole bearing the 4-bromo-3-methylphenyl group and a hydroxymethyl substituent at the 4-position of the triazole ring.

Purification and Characterization

  • The crude product is purified by column chromatography or preparative HPLC.
  • Characterization is performed by NMR, MS, and IR spectroscopy to confirm the structure.

Alternative Synthetic Routes and Functional Group Transformations

Bromine Introduction and Methyl Group Considerations

  • Bromination of the phenyl ring can be introduced prior to azide formation or via selective halogenation methods.
  • Methyl substitution on the phenyl ring is generally introduced via starting materials (e.g., 4-bromo-3-methylaniline).

Carboxylation and Reduction Steps (Analogous Methods)

  • Related triazole derivatives have been prepared via lithiation of methyl-substituted triazoles followed by carboxylation with CO2 and subsequent reduction to the corresponding methanol.
  • For example, 5-bromo-1-methyl-1H-1,2,4-triazole derivatives were lithiated using LDA, reacted with CO2 to form carboxylic acids, converted to methyl esters by reaction with thionyl chloride and methanol, and finally reduced under hydrogenation conditions to the methanol derivative.
  • Although this method is from a 1,2,4-triazole series, it provides a conceptual framework for preparing similar 1,2,3-triazolylmethanol compounds bearing bromine substituents.

Summary Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Reference
1 Diazotization and azide formation 4-bromo-3-methylaniline, t-BuONO, TMSN3, 0 °C 4-bromo-3-methylphenyl azide
2 Preparation of terminal alkyne Propargyl alcohol (commercially available) Propargyl alcohol (terminal alkyne)
3 CuAAC cycloaddition CuSO4, sodium ascorbate, aqueous solvent, rt [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
4 Purification and characterization Chromatography, NMR, MS Pure target compound
5 (Alternative) Lithiation, carboxylation, reduction LDA, CO2, thionyl chloride, Pd/C hydrogenation Triazolylmethanol derivatives (analogous)

Research Findings and Yields

  • The CuAAC reaction typically affords yields ranging from 70% to over 90% for similar 1,2,3-triazole methanol derivatives.
  • The in situ generation of aryl azides from anilines enhances safety and efficiency.
  • The use of sodium ascorbate with CuSO4 provides a mild and selective catalytic system.
  • Alternative lithiation-carboxylation-reduction sequences allow for functional group diversification but may involve more steps and handling of sensitive reagents.

Q & A

Q. What are the optimized synthetic routes for [1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves reacting 1-azido-4-bromo-3-methylbenzene with propargyl alcohol under inert conditions, using Cu(OAc)₂ as a catalyst. Yields (~70–85%) depend on solvent polarity, reaction time, and catalyst loading. For example, ethanol or tert-butyl alcohol as solvents improves regioselectivity . Post-synthesis oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a carbonyl, enabling downstream derivatization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. The hydroxymethyl group typically appears as a singlet at δ ~4.5 ppm (¹H NMR) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving challenges like twinning or low-resolution data. For example, hydrogen bonding between the hydroxymethyl group and adjacent molecules stabilizes the crystal lattice .

Q. How does the bromo-methylphenyl substituent affect solubility and reactivity?

The electron-withdrawing bromo group reduces solubility in polar solvents but enhances electrophilic aromatic substitution reactivity. The methyl group introduces steric hindrance, slowing nucleophilic attacks at the triazole C-5 position .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Discrepancies in biological data (e.g., HDAC inhibition vs. antimicrobial activity) arise from assay conditions (e.g., cell line specificity) or subtle structural variations. For instance, replacing the bromo group with a methoxy moiety in analogues alters binding affinity to HDAC2 (IC₅₀ shifts from 1.2 µM to 3.5 µM) . Rigorous control of stereochemistry and purity (via HPLC) minimizes variability .

Q. What is the mechanistic basis for this compound’s pharmacological activity, and how can it be optimized?

Molecular docking studies suggest the triazole ring acts as a hydrogen-bond acceptor, while the hydroxymethyl group interacts with catalytic residues in HDAC2. Modifying the phenyl ring’s substituents (e.g., introducing fluorine) enhances metabolic stability and target selectivity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Density Functional Theory (DFT) predicts electron density distribution, identifying sites for functionalization. For example, adding a sulfonamide group at the triazole C-4 position improves aqueous solubility (LogP reduction from 2.8 to 1.5) without compromising binding .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Twinning and disorder in the bromo-methylphenyl group complicate structure determination. Using high-resolution synchrotron data (λ = 0.7 Å) and SHELXD for phase refinement resolves these issues. Co-crystallization with cyclodextrins improves crystal quality .

Methodological Recommendations

  • Synthesis : Optimize CuAAC conditions using microwave-assisted synthesis (60°C, 30 min) to reduce side products .
  • Characterization : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm regiochemistry .
  • Biological Assays : Use isogenic cell lines to isolate target-specific effects and mitigate off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.